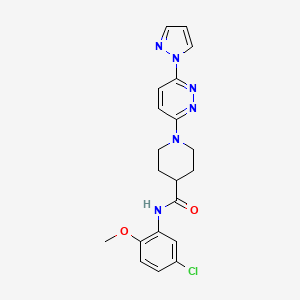

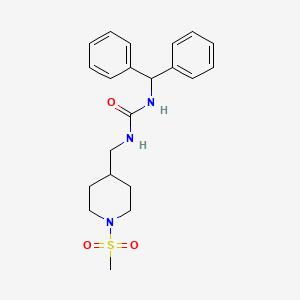

1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BPIP and has been studied extensively for its pharmacological properties. In

Scientific Research Applications

Antimicrobial Activity

1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which are structurally related to 1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea, have been studied for their antimicrobial properties. These compounds were found to be effective against bacterial and fungal pathogens affecting tomato plants, suggesting potential applications in agricultural sciences and plant pathology (Vinaya et al., 2009).

Synthesis and Crystal Structure

Research on the synthesis and crystal structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine, a compound closely related to the chemical , has contributed to the understanding of molecular conformation and geometry. This includes insights into the chair conformation of the piperazine ring and the geometry around sulfur atoms, which are significant in pharmacology and material science (Naveen et al., 2007).

Drug Metabolism Studies

Compounds structurally similar to this compound have been used in studies to understand drug metabolism. For instance, the metabolism of Lu AA21004, a novel antidepressant, was investigated to understand the role of various cytochrome P450 enzymes in its metabolic pathways (Hvenegaard et al., 2012).

Herbicide Degradation

Research on sulfonylurea herbicides, which share some structural similarities, provides insights into the environmental impact of these compounds. Studies focus on their degradation under various abiotic factors and their effects on soil microorganisms, relevant to environmental chemistry and agronomy (Saha & Kulshrestha, 2002).

Mechanism of Action

Target of Action

It’s known that compounds containing the indole nucleus, such as this one, can bind with high affinity to multiple receptors .

Mode of Action

It’s known that indole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely interacts with its targets, causing changes that result in these effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that multiple pathways are affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Pharmacokinetics

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, it’s reasonable to assume that this compound has been designed with optimal pharmacokinetic properties in mind, to ensure effective bioavailability.

Result of Action

Given the range of biological activities associated with indole derivatives , it’s likely that the compound has a broad range of effects at the molecular and cellular level. These could include the inhibition of viral replication, the suppression of inflammation, the induction of cancer cell death, the inhibition of HIV infection, the neutralization of oxidative stress, the inhibition of microbial growth, the suppression of tuberculosis, the regulation of blood glucose levels, the inhibition of malaria parasites, and the inhibition of cholinesterase activity.

Action Environment

It’s known that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences the antibacterial activity of similar compounds . Therefore, it’s reasonable to assume that the action, efficacy, and stability of this compound could also be influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

It is known that piperidine derivatives can interact with multiple receptors, which can be beneficial in the development of new therapeutic derivatives .

Molecular Mechanism

It is known that piperidine derivatives can bind with high affinity to multiple receptors , which could suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name |

1-benzhydryl-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-28(26,27)24-14-12-17(13-15-24)16-22-21(25)23-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20H,12-16H2,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWGFSXWZCTDHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate](/img/structure/B3009431.png)

![9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3009433.png)

![benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3009434.png)

![[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B3009436.png)

![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3009437.png)

![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile](/img/structure/B3009442.png)

![1-(4-Chlorophenyl)-3-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B3009443.png)

![Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B3009446.png)